Bamipine

描述

This compound is a natural product found in Piper hispidum and Piper retrofractum with data available.

Structure

3D Structure

属性

CAS 编号 |

4945-47-5 |

|---|---|

分子式 |

C19H24N2 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

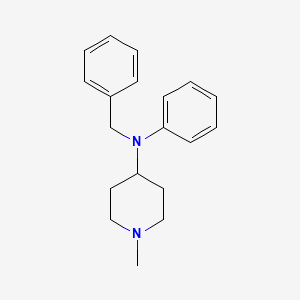

1-(1,2-diphenylethyl)-4-methylpiperazine |

InChI |

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |

InChI 键 |

NXTSFMFOSFAEGA-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

外观 |

Solid powder |

熔点 |

115.0 °C |

其他CAS编号 |

4945-47-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

1229-69-2 (mono-hydrochloride) 61670-09-5 (lactate) 61732-85-2 (di-hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bamipine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Bamipine, a first-generation H1 receptor antagonist. This compound functions as a competitive antagonist and likely an inverse agonist at the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response. By binding to the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms. This document details the H1 receptor signaling pathway, the pharmacodynamics of this compound, and the experimental methodologies used to characterize its interaction with the H1 receptor.

Introduction to this compound and the Histamine H1 Receptor

This compound is a first-generation antihistamine characterized by its piperidine (B6355638) chemical structure.[1] It exhibits classic antihistaminic properties along with sedative and anticholinergic effects, which are characteristic of its class.[2] These effects are primarily mediated through its interaction with the histamine H1 receptor.[3][4] this compound is predominantly used in topical formulations as an antipruritic agent to alleviate itching.[5]

The histamine H1 receptor is a key player in type I hypersensitivity reactions.[6] As a GPCR, it is coupled to the Gq/11 family of G-proteins.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the Gq/11 protein. This activation initiates a downstream signaling cascade that ultimately leads to the physiological manifestations of an allergic response.[1]

The H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway, leading to various cellular responses.

-

G-Protein Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.

-

Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory cytokines.

This compound's Mechanism of Action at the H1 Receptor

This compound functions primarily as a competitive antagonist at the H1 receptor.[3] This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade.[4]

Furthermore, in line with the current understanding of many H1 receptor antagonists, it is highly probable that this compound also acts as an inverse agonist . An inverse agonist not only blocks the action of the agonist (histamine) but also reduces the basal, or constitutive, activity of the receptor in the absence of an agonist. This is because GPCRs like the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Inverse agonists preferentially bind to and stabilize the inactive conformation, shifting the equilibrium away from the active state and thus reducing baseline signaling.

The antagonistic action of this compound on the H1 receptor effectively blocks the histamine-induced signaling pathway, preventing the increase in intracellular calcium and the subsequent activation of PKC. This leads to the alleviation of allergic symptoms such as itching, redness, and swelling.[3]

Quantitative Analysis of this compound's Interaction with the H1 Receptor

While specific quantitative data for this compound is not extensively available in recent literature, the following table presents typical parameters used to characterize the potency and affinity of H1 receptor antagonists. These values are generally determined through in vitro experimental assays.

| Parameter | Description | Typical Range for First-Generation Antihistamines |

| Ki (nM) | Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher affinity. | 1 - 100 |

| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or a functional response. | 1 - 500 |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency. | 8.0 - 10.0 |

Note: The values in this table are representative of first-generation antihistamines and are not specific to this compound due to the limited availability of recent quantitative data.

Experimental Protocols for Characterizing H1 Receptor Antagonists

The interaction of this compound with the H1 receptor can be characterized using a variety of in vitro and ex vivo experimental models. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To determine the Ki of this compound for the H1 receptor.

Materials:

-

Cell membranes expressing the H1 receptor (e.g., from CHO or HEK293 cells, or guinea pig brain tissue).

-

Radioligand (e.g., [3H]-mepyramine).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known H1 antagonist, e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium.

Objective: To determine the IC50 of this compound in inhibiting histamine-induced calcium flux.

Materials:

-

Cells stably expressing the H1 receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine (agonist).

-

Test compound (this compound).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and pre-incubate.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (typically the EC80) into the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound against histamine-induced contractions in guinea pig ileum.

Materials:

-

Guinea pig ileum tissue.

-

Organ bath with a force transducer.

-

Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Histamine.

-

Test compound (this compound).

Protocol:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Obtain a cumulative concentration-response curve for histamine.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a known concentration of this compound for a specified period.

-

Obtain a second cumulative concentration-response curve for histamine in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Measure the rightward shift of the histamine concentration-response curves caused by this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Structure-Activity Relationship (SAR)

This compound is a piperidine derivative, a common scaffold in many first-generation antihistamines. The general structure-activity relationship for this class of compounds indicates that the piperidine ring serves as a crucial element for binding to the H1 receptor. The nature and position of substituents on the piperidine ring and the aromatic moieties significantly influence the affinity and selectivity for the H1 receptor. The tertiary amine within the piperidine ring is typically protonated at physiological pH, allowing for an ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the H1 receptor. The two aromatic rings are also essential for high-affinity binding, likely through hydrophobic and van der Waals interactions with aromatic residues in the receptor's binding pocket.

Conclusion

This compound exerts its therapeutic effect as an antihistamine through competitive antagonism and likely inverse agonism at the histamine H1 receptor. By blocking the binding of histamine and stabilizing the inactive state of the receptor, this compound effectively inhibits the Gq/11-mediated signaling cascade that leads to allergic symptoms. The characterization of its binding affinity and functional potency can be achieved through a combination of in vitro and ex vivo assays, providing a comprehensive understanding of its pharmacological profile. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with this compound and other H1 receptor antagonists.

References

- 1. An inhibitory action of histamine on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H24N2 | CID 72075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on zwitter-ionization of drugs. II. Synthesis and pharmacological activity of some N-[3-(5H-dibenzo[a, d]cyclohepten-5-ylidene) propyl]-N-methylamino- and N-[3-(6H-dibenz[b, e]oxepin-11-ylidene) propyl]-N-methylamino-alkanoic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Properties of Bamipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Anticholinergic Activity of First-Generation Antihistamines

First-generation antihistamines are known to possess significant anticholinergic activity due to their structural similarity to muscarinic antagonists. This off-target effect results from their ability to block muscarinic acetylcholine (B1216132) receptors, leading to a range of side effects such as dry mouth, urinary retention, and cognitive impairment.[2] A thorough in vitro characterization of these properties is essential for understanding the complete pharmacological profile of these drugs. Bamipine, as a first-generation antihistamine, is presumed to share these anticholinergic characteristics.

Quantitative Assessment of Anticholinergic Properties

The anticholinergic activity of compounds like this compound is typically quantified through two primary in vitro methods: radioligand binding assays to determine the affinity for muscarinic receptors (Ki) and functional assays to measure the antagonist potency (pA2).

Muscarinic Receptor Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a drug for specific receptor subtypes. In the context of anticholinergic activity, these assays measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of the drug to the receptor. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound at muscarinic receptors are not available in the cited literature, the following table summarizes the muscarinic receptor affinity for several other first-generation antihistamines, providing a comparative context.

Table 1: Muscarinic Receptor Affinity (Ki) of Select First-Generation Antihistamines

| Antihistamine | Muscarinic Receptor Affinity (Ki, nM) | Tissue Source |

| Mequitazine | 5.0 | Bovine Cerebral Cortex |

| Cyproheptadine | 5.0 | Bovine Cerebral Cortex |

| Clemastine | 23 | Bovine Cerebral Cortex |

| Diphenylpyraline | 23 | Bovine Cerebral Cortex |

| Promethazine | 38 | Bovine Cerebral Cortex |

| Homochlorcyclizine | 38 | Bovine Cerebral Cortex |

| Alimemazine | 38 | Bovine Cerebral Cortex |

| Diphenhydramine | 280 | Bovine Cerebral Cortex |

| Chlorpheniramine | 1,800 | Bovine Cerebral Cortex |

| Mepyramine | 3,600 | Bovine Cerebral Cortex |

| Terfenadine | 3,600 | Bovine Cerebral Cortex |

| Metapyrilen | 15,000 | Bovine Cerebral Cortex |

| Azelastine | 15,000 | Bovine Cerebral Cortex |

| Hydroxyzine | 30,000 | Bovine Cerebral Cortex |

| Meclizine | 30,000 | Bovine Cerebral Cortex |

Data sourced from a study on the antimuscarinic effects of antihistamines using a receptor-binding assay in the bovine cerebral cortex.[3]

Functional Antagonist Potency (pA2)

Functional assays, such as isolated tissue experiments, are used to determine the potency of a drug in antagonizing a physiological response mediated by a specific receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The following table presents pA2 values for several first-generation antihistamines from a study measuring the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.

Table 2: Functional Antagonist Potency (pA2) of Select First-Generation Antihistamines

| Antihistamine | Antagonist Potency (pA2) |

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | 7.7 ± 0.2 |

| Desloratadine | 7.1 ± 0.2 |

| Diphenhydramine | 7.1 ± 0.2 |

| Loratadine | 6.4 ± 0.2 |

| Chlorpheniramine | 6.4 ± 0.2 |

| Hydroxyzine | 5.8 ± 0.2 |

| Pyrilamine | 4.8 ± 0.4 |

Data represents the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the Ki of a test compound at muscarinic receptors.

Objective: To quantify the binding affinity of a test compound (e.g., this compound) to muscarinic acetylcholine receptors.

Materials:

-

Tissue Preparation: Bovine cerebral cortex or other tissue rich in muscarinic receptors.

-

Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a high-affinity muscarinic antagonist.

-

Test Compound: this compound or other antihistamines.

-

Reference Compound: Atropine (a potent muscarinic antagonist).

-

Buffer: 50 mM Sodium-Potassium Phosphate Buffer (pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In test tubes, combine the membrane preparation, [3H]-QNB at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes a functional assay using isolated guinea pig trachea to determine the pA2 value of a competitive antagonist.

Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) at muscarinic receptors.

Materials:

-

Tissue: Guinea pig trachea.

-

Agonist: Carbachol or another stable acetylcholine analog.

-

Antagonist: this compound or other test compounds.

-

Organ Bath: A temperature-controlled chamber with a system for continuous aeration and drug administration.

-

Isotonic Transducer and Recording System: To measure tissue contractions.

-

Physiological Salt Solution: Krebs-Henseleit solution.

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips. Suspend the tissue in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist (carbachol) to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of the antagonist (e.g., this compound) to the organ bath and allow it to incubate with the tissue for a predetermined time.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile response.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Visualizations

Signaling Pathway

Caption: Muscarinic M3 receptor signaling pathway and the point of this compound antagonism.

Experimental Workflow

Caption: Experimental workflow for determining pA2 value using Schild analysis.

Logical Relationship

Caption: Logical relationship of competitive antagonism at the muscarinic receptor.

Conclusion

While direct in vitro quantitative data on the anticholinergic properties of this compound are limited in the public domain, the established methodologies of radioligand binding assays and functional tissue experiments provide a robust framework for its characterization. The data from structurally similar first-generation antihistamines strongly suggest that this compound possesses muscarinic receptor affinity and functional antagonist activity. For drug development professionals, a thorough in vitro assessment of these properties is critical for a comprehensive understanding of this compound's pharmacological profile and for predicting potential clinical side effects. The protocols and visualizations provided in this guide serve as a practical resource for conducting such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Bamipine: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and pharmacological profile of Bamipine. This compound is a first-generation H1 antihistamine recognized for its topical application in alleviating pruritus and urticaria.

Discovery and Historical Context

This compound emerged from the post-World War II era of intense research into antihistaminic agents. While the precise timeline and individuals behind its initial discovery are not extensively documented in readily available literature, its development is situated in the broader mid-20th-century quest for compounds to counteract the effects of histamine (B1213489). The trade name "Soventol" became synonymous with its topical formulation. An early publication by H. Haas in 1953 in the journal Arzneimittelforschung provides experimental data on Soventol, indicating its established presence in the therapeutic landscape by this time.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound, scientifically known as N-benzyl-N-phenyl-1-methyl-piperidin-4-amine, involves a multi-step process. A plausible synthetic route, based on available chemical literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzylaniline Aniline is reacted with benzyl (B1604629) chloride in the presence of a base, such as sodium bicarbonate, to yield N-benzylaniline. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

Step 2: Synthesis of 1-Methyl-4-piperidone (B142233) This key intermediate can be synthesized through various established methods, often involving cyclization reactions of appropriate precursors.

Step 3: Reductive Amination to form this compound N-Benzylaniline is reacted with 1-methyl-4-piperidone under reductive amination conditions. This involves the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product, this compound. A common reducing agent for this transformation is sodium triacetoxyborohydride.

Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield this compound in high purity.

Below is a visual representation of the likely synthesis pathway for this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[2] In allergic and inflammatory responses, histamine is released from mast cells and binds to H1 receptors, leading to symptoms such as itching, vasodilation, and increased vascular permeability. This compound competitively binds to these receptors, thereby blocking the action of histamine and alleviating the associated symptoms. As a first-generation antihistamine, it may also possess anticholinergic properties.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by this compound is depicted in the following diagram.

Quantitative Pharmacological and Clinical Data

While extensive modern quantitative data for this compound is limited, key information regarding its formulation and pharmacology has been established.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Topical Formulation Concentration | 20 mg/g (2%) this compound lactate (B86563) in gel | [3][4] |

| Pharmacokinetics (Topical) | ||

| Maximal Effect | Reached after 20 to 60 minutes | [2] |

| Duration of Action | Up to 48 hours | [2] |

| Systemic Absorption | Not absorbed in relevant doses through intact skin | [2] |

Clinical Efficacy

This compound, formulated as a topical gel under the trade name Soventol, is indicated for the relief of itching and mild to moderately severe skin reactions caused by insect bites.[3][4] Clinical experience and studies have demonstrated its rapid onset of action and long-lasting antipruritic and anti-allergic effects.[3] The cooling gel formulation also contributes to the soothing effect.[4]

Conclusion

This compound remains a relevant therapeutic option for the topical treatment of pruritus and minor allergic skin reactions. Its discovery in the mid-20th century marked a contribution to the field of antihistamines. The synthesis of this compound is achievable through established organic chemistry reactions. Its mechanism of action is centered on the competitive antagonism of the histamine H1 receptor. While further research into its quantitative pharmacological properties would be beneficial, its established clinical use and favorable topical safety profile underscore its continued utility in dermatology.

References

Bamipine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine is a first-generation H1 antihistamine distinguished by its piperidine (B6355638) structure and notable anticholinergic properties. Primarily utilized in topical formulations for the symptomatic relief of pruritus and allergic skin reactions, this compound functions as a competitive antagonist at histamine (B1213489) H1 receptors. This guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and established analytical and synthetic methodologies related to this compound, intended to serve as a comprehensive resource for the scientific community.

Chemical Structure and Identifiers

This compound, with the IUPAC name N-benzyl-1-methyl-N-phenylpiperidin-4-amine, is a tertiary amine featuring a central piperidine ring.[1] The chemical structure is characterized by the attachment of a methyl group to the piperidine nitrogen, and a phenyl and a benzyl (B1604629) group to the amino substituent at the 4-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine[1] |

| CAS Number | 4945-47-5[1] |

| PubChem CID | 72075[1] |

| Molecular Formula | C₁₉H₂₄N₂[1] |

| Molecular Weight | 280.41 g/mol |

| SMILES | CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3[1] |

| InChI Key | VZSXTYKGYWISGQ-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 115 °C |

| Boiling Point | 413.12 °C (estimated) |

| pKa | 3.34 ± 0.04 (predicted) |

| LogP | 4.1 (predicted) |

| Solubility | Soluble in DMSO |

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects primarily through competitive antagonism of histamine H1 receptors.[2] During an allergic response, histamine released from mast cells and basophils binds to H1 receptors, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability.[2] By binding to these receptors, this compound blocks the action of histamine, thereby mitigating these allergic symptoms.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[3] It also possesses anticholinergic properties, contributing to side effects like dry mouth.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of histamine-induced responses. This includes the suppression of allergic reactions such as urticaria and pruritus.[2] Its anticholinergic activity can also contribute to its overall effects.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

When applied topically, this compound reaches its maximal effect within 20 to 60 minutes, and the effects can last for up to 48 hours.[3] Systemic absorption through intact skin is not significant.[3] Limited information is available regarding the detailed metabolic pathways of this compound. However, like many other antihistamines, it is expected to be metabolized in the liver, potentially by the cytochrome P450 (CYP) enzyme system. The specific isozymes involved in its metabolism have not been extensively studied.

Therapeutic Uses

This compound is primarily used as a topical antipruritic agent for the relief of itching and other symptoms associated with insect bites, urticaria (hives), and other allergic skin conditions.[2][3] It is available in formulations such as gels and ointments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 1-methyl-4-piperidone (B142233).

Experimental Workflow: Synthesis of this compound

Caption: A three-step synthesis of this compound.

Detailed Methodology:

-

Formation of the Anil of 1-methyl-4-piperidone: 80 g of 1-methyl-4-piperidone and 70 g of aniline are refluxed in 350 ml of toluene with a few drops of glacial acetic acid as a catalyst, using a water separator. The reaction is continued until the theoretical amount of water has been separated. The toluene is then distilled off, and the remaining product is purified by fractional distillation under reduced pressure.

-

Reduction to 4-N-phenylamino-1-methylpiperidine: 100 g of the anil is refluxed for 8 hours with 30 g of activated aluminum borings in a mixture of 300 ml of methanol and 60 ml of water. After the reaction, the solid is separated, the solvent is evaporated, and the product is purified by fractional distillation under reduced pressure.

-

Benzylation to form this compound: 95 g of 4-N-phenylamino-1-methylpiperidine is refluxed with 22 g of pulverized sodium amide in 300 ml of benzene under a nitrogen atmosphere until the evolution of ammonia (B1221849) ceases. 64 g of benzyl chloride is then added dropwise to the boiling mixture, and refluxing is continued for several hours. After cooling, the solution is washed with water and dried. The solvent is evaporated, and the resulting this compound base is recrystallized from dibutyl ether.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method can be used for the quantitative determination of this compound in pharmaceutical formulations.

Experimental Workflow: HPLC Analysis of this compound

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for the separation.[2]

-

Mobile Phase: A mixture of aqueous ammonium (B1175870) acetate (B1210297) (0.015 M, pH 4.7) and acetonitrile (B52724) (35:65 v/v) can be used as the mobile phase.[2]

-

Flow Rate: A flow rate of 0.9 ml/min is typically employed.[2]

-

Detection: UV detection is performed at a wavelength of 251 nm.[2]

-

Sample Preparation: A suitable amount of the pharmaceutical formulation is accurately weighed and dissolved in the mobile phase to achieve a known concentration.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard solution of known concentration.

Signaling Pathways

As a histamine H1 receptor antagonist, this compound interferes with the Gq/11 protein-coupled signaling pathway activated by histamine.

Signaling Pathway: Histamine H1 Receptor

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Upon binding of histamine to the H1 receptor, the associated Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events lead to the characteristic physiological responses of an allergic reaction. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.

Conclusion

This compound remains a relevant first-generation antihistamine, particularly for topical applications in dermatology. This guide has provided a detailed overview of its chemical and pharmacological properties, along with established methods for its synthesis and analysis. The information presented herein is intended to support further research and development efforts involving this compound.

References

Pharmacological Profile of Bamipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine is a first-generation H1 histamine (B1213489) receptor antagonist with anticholinergic properties.[1] Primarily formulated for topical application as an antipruritic agent, it is used to alleviate itching associated with various dermatological conditions.[1] As a classic antihistamine, its mechanism of action involves competitive antagonism of histamine H1 receptors, thereby mitigating allergic and hypersensitivity reactions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on data relevant to researchers and drug development professionals. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols for characterizing similar compounds.

Introduction

This compound, also known by its trade name Soventol, is a piperidine-derivative antihistamine that has been in clinical use for the symptomatic relief of pruritus and urticaria.[1] As a first-generation antihistamine, it possesses the characteristic ability to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Its pharmacological activity is primarily attributed to its antagonism of the histamine H1 receptor, a key mediator in allergic inflammation. Additionally, this compound exhibits anticholinergic (antimuscarinic) properties, which contribute to its side effect profile.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types to elicit symptoms such as itching, vasodilation, and increased vascular permeability. This compound competitively binds to these receptors, preventing histamine from exerting its effects.

Furthermore, this compound possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors. This action is responsible for side effects such as dry mouth and mydriasis.[1]

Signaling Pathways

The antagonism of the H1 receptor by this compound interferes with the downstream signaling cascade initiated by histamine. This primarily involves the inhibition of the Gq/11 protein-coupled pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the release of intracellular calcium and activation of protein kinase C (PKC), respectively.

Below is a diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with histamine H1 and muscarinic receptors.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound (Qualitative)

| Receptor Target | Binding Affinity (Ki) | Evidence |

|---|---|---|

| Histamine H1 | High (specific values not available) | Classified as an H1 antihistamine with clinical efficacy in pruritus. |

| Muscarinic (M1-M5) | Significant (specific values not available) | Exhibits anticholinergic side effects such as dry mouth and mydriasis.[1] |

In Vitro and In Vivo Models

Preclinical evaluation of antihistamines like this compound typically involves a battery of in vitro and in vivo models to characterize their potency and efficacy.

In Vitro Models:

-

Receptor Binding Assays: Competitive radioligand binding assays are used to determine the binding affinity (Ki) of the compound for H1 and muscarinic receptors.

-

Functional Assays: Cellular assays measuring the inhibition of histamine-induced responses, such as calcium mobilization or inositol phosphate (B84403) accumulation, are employed to assess functional antagonism.

-

Mast Cell Stabilization Assays: The ability of the compound to inhibit histamine release from mast cells can also be evaluated.

In Vivo Models:

-

Histamine-induced bronchospasm in guinea pigs: This classic model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.

-

Histamine-induced cutaneous reactions: The inhibition of wheal and flare responses to intradermal histamine injections in animals or humans is a common measure of antihistaminic activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized for its topical application.

Table 2: Pharmacokinetic Parameters of Topical this compound

| Parameter | Value | Species/Study Design |

|---|---|---|

| Absorption | Not absorbed through intact skin in relevant doses.[1] | Not specified |

| Distribution | Primarily local distribution in the skin. | Not specified |

| Metabolism | Data not available. | Not specified |

| Excretion | Data not available. | Not specified |

| Onset of Action | 20 to 60 minutes.[1] | Not specified |

| Duration of Action | Up to 48 hours.[1] | Not specified |

Due to the lack of significant systemic absorption with topical administration, detailed studies on the metabolism and excretion of this compound are limited in the public domain.

Clinical Efficacy and Safety

This compound is clinically used for the treatment of pruritus and urticaria.[2] However, detailed protocols and extensive data from large-scale, randomized controlled clinical trials are not widely available in contemporary medical literature, which is common for older, established drugs.

Efficacy

Clinical experience supports the efficacy of topical this compound in providing relief from itching.

Safety and Tolerability

As a first-generation antihistamine, this compound is associated with a known side effect profile, particularly when systemic absorption occurs.

Common Adverse Effects:

-

Central Nervous System: Tiredness in adults, agitation in children (rare with topical application).[1]

-

Anticholinergic: Mydriasis (dilation of the pupils), dry mouth.[1]

-

Dermatological: Allergic and hypersensitivity reactions (rare), worsening of acute eczema with ointment formulation.[1]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor.

-

Radioligand (e.g., [³H]-mepyramine).

-

Test compound (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a first-generation H1 antihistamine with established efficacy as a topical antipruritic agent. Its pharmacological profile is characterized by competitive antagonism of the histamine H1 receptor and notable anticholinergic activity. While its clinical use is well-documented, there is a conspicuous absence of publicly available, detailed quantitative data regarding its receptor binding affinities and comprehensive pharmacokinetic parameters. For drug development professionals, the characterization of novel compounds with similar mechanisms would necessitate the application of standard in vitro and in vivo assays as outlined in this guide. Further research to quantify the specific pharmacological properties of this compound could provide a more complete understanding of this established therapeutic agent.

References

Bamipine Lactate vs. Bamipine Base: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of Bamipine lactate (B86563) and this compound base for researchers, scientists, and drug development professionals. This document outlines the key chemical and physical properties, discusses their relative advantages in experimental settings, and provides detailed experimental protocols for investigating this compound's mechanism of action.

Introduction to this compound

This compound is a first-generation H1 antihistamine characterized by its piperidine (B6355638) structure. It functions as a competitive antagonist at histamine (B1213489) H1 receptors, thereby mitigating allergic and inflammatory responses. Like other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to sedative effects. This compound is primarily used topically for conditions such as insect bites.[1] Researchers investigating allergic reactions, inflammation, and pruritus may find this compound a useful tool. This guide aims to assist researchers in selecting the appropriate form of this compound—the free base or the lactate salt—for their specific research needs.

Chemical and Physical Properties

The fundamental difference between this compound base and this compound lactate lies in the salt formation of the tertiary amine in the piperidine ring with lactic acid. This seemingly small modification can have significant implications for the compound's physicochemical properties and, consequently, its handling and application in research.

| Property | This compound Base | This compound Lactate | References |

| Molecular Formula | C₁₉H₂₄N₂ | C₁₉H₂₄N₂ • C₃H₆O₃ | [2][3] |

| Molecular Weight | 280.41 g/mol | 370.49 g/mol | [2][3] |

| CAS Number | 4945-47-5 | 61670-09-5 | [2][3] |

| Appearance | Likely a solid or oil | Crystalline solid | General chemical knowledge |

| Solubility | Generally soluble in organic solvents, sparingly soluble in water | Expected to have higher aqueous solubility than the base | General principles of salt formation |

| Stability | Susceptible to oxidation and degradation | Generally more stable as a crystalline salt | General principles of salt stability |

| Hygroscopicity | Less likely to be hygroscopic | May be hygroscopic | General properties of salts |

Considerations for Research Applications

The choice between this compound lactate and this compound base will largely depend on the specific requirements of the experiment, such as the desired formulation, route of administration, and the need for long-term storage.

This compound Lactate: The Water-Soluble Option

Advantages:

-

Enhanced Aqueous Solubility: The lactate salt form significantly increases the water solubility of this compound. This is a major advantage for preparing aqueous stock solutions for in vitro experiments, such as cell-based assays, and for developing aqueous formulations for topical or other routes of administration.

-

Improved Stability: Crystalline salts like this compound lactate are generally more chemically stable and less prone to degradation during storage compared to the free base form. This ensures the integrity and concentration of the compound over the course of a study.

-

Ease of Handling: As a crystalline solid, this compound lactate is typically easier to weigh and handle accurately compared to a potentially oily or amorphous base.

Disadvantages:

-

Higher Molecular Weight: The addition of lactic acid increases the molecular weight. This needs to be accounted for when preparing solutions of a specific molar concentration of the active this compound moiety.

-

Potential for Hygroscopicity: Salt forms can be hygroscopic, meaning they may absorb moisture from the air. This requires storage in a desiccated environment to ensure accurate weighing and prevent degradation.

This compound Base: The Lipophilic Form

Advantages:

-

Higher Lipophilicity: The free base is more lipophilic than the lactate salt. This property can be advantageous for studies involving penetration across biological membranes, such as the skin or the blood-brain barrier. For topical application research, the base form might offer better skin permeation.[4][5][6][7]

-

Direct Formulation in Organic Solvents: this compound base is readily soluble in a wide range of organic solvents, which can be useful for specific formulation types or analytical procedures.

Disadvantages:

-

Poor Aqueous Solubility: The low water solubility of the base can make it challenging to work with in aqueous buffers and cell culture media, often requiring the use of co-solvents like DMSO, which can have their own effects on biological systems.

-

Lower Stability: The free amine group in the base form can be more susceptible to oxidation and degradation than the protonated amine in the salt form.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound. These protocols can be adapted for use with either this compound lactate or this compound base, with appropriate considerations for solubility and vehicle controls.

In Vitro H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-mepyramine (a radiolabeled H1 antagonist), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition: Cell membranes, [³H]-mepyramine, and increasing concentrations of this compound (lactate or base, dissolved in an appropriate vehicle).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow for H1 Receptor Binding Assay

NF-κB Signaling Pathway Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key component of the inflammatory response downstream of H1 receptor activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or HEK293 cells) that expresses the H1 receptor and an NF-κB reporter construct (e.g., luciferase or GFP).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (lactate or base) for 1 hour.

-

Stimulate the cells with histamine or another appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include a vehicle control group.

-

-

Reporter Gene Assay:

-

After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression.

-

For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

For a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader or microscope.

-

-

-

Data Analysis:

-

Normalize the reporter gene activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

NF-κB Inhibition Assay Workflow

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels in response to H1 receptor activation and its inhibition by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the H1 receptor (e.g., CHO or HEK293 cells) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Mobilization Measurement:

-

Use a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for each well.

-

Add different concentrations of this compound (lactate or base) to the wells and incubate for a short period.

-

Inject a solution of histamine into the wells to stimulate the H1 receptor.

-

Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF against the concentration of histamine in the absence and presence of different concentrations of this compound.

-

Determine the EC₅₀ of histamine and the inhibitory effect of this compound on the histamine-induced calcium response.

-

Intracellular Calcium Mobilization Assay Workflow

This compound Signaling Pathway

This compound, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This primarily involves the Gq/11 protein-coupled pathway.

Signaling Pathway Description:

-

Histamine Binding: Histamine binds to and activates the H1 receptor, a G-protein coupled receptor (GPCR).

-

G-protein Activation: This activation leads to the dissociation of the Gq/11 alpha subunit.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC).

-

NF-κB Activation: The signaling cascade ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory genes.

-

This compound Inhibition: this compound competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade.

This compound's Inhibition of the H1 Receptor Signaling Pathway

Conclusion

The choice between this compound lactate and this compound base for research purposes is a critical decision that depends on the specific experimental design. This compound lactate offers the advantages of higher aqueous solubility and stability, making it ideal for most in vitro assays and aqueous formulations. In contrast, the higher lipophilicity of this compound base may be preferable for studies focused on membrane permeability and for formulations in organic solvents. By understanding the distinct properties of each form and utilizing the detailed protocols provided, researchers can effectively employ this compound as a tool to investigate the complexities of histamine-mediated physiological and pathological processes.

References

- 1. This compound lactate [midas-pharma.com]

- 2. This compound | C19H24N2 | CID 72075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. TOPICAL ANTIHISTAMINES DISPLAY POTENT ANTI-INFLAMMATORY ACTIVITY LINKED IN PART TO ENHANCED PERMEABILITY BARRIER FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing Skin Permeation of Biphenylacetic Acid (BPA) Using Salt Formation with Organic and Alkali Metal Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced skin permeation of 6-methoxy-2-naphthylacetic acid by salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vivo Sedative Effects of Topical Bamipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: H1 Receptor Antagonism in the CNS

The sedative effects of first-generation antihistamines like bamipine are a direct consequence of their interaction with the central nervous system. Unlike second-generation antihistamines, which are designed to be less CNS-penetrant, first-generation compounds can cross the blood-brain barrier.[3]

In the CNS, histamine (B1213489) acts as a neurotransmitter that promotes wakefulness. It does so by binding to H1 receptors on cortical neurons, which leads to the reduction of a background "leakage" potassium current. This reduction in potassium efflux results in neuronal depolarization, increasing neuronal excitability and arousal.[2][4]

First-generation antihistamines, including this compound, act as competitive antagonists at these central H1 receptors. By blocking histamine from binding, they prevent the reduction of the potassium current, leading to a more hyperpolarized state of the neuron, decreased neuronal excitability, and consequently, sedation.[2][4]

Quantitative Data

As of the date of this document, specific preclinical studies quantifying the sedative effects of topical this compound are not available in the public domain. However, studies on other topically applied first-generation antihistamines demonstrate that systemic absorption and subsequent CNS effects, including sedation, can occur.

The following table summarizes illustrative data from a pilot study on topical promethazine, another first-generation antihistamine. This data serves as an analogue to frame expectations for similar assessments of topical this compound.

Table 1: Illustrative Quantitative Data on Sedative Effects of a Topical First-Generation Antihistamine (Promethazine)

| Compound | Formulation & Route | Subjects | Primary Sedative Endpoint | Result | Citation |

|---|---|---|---|---|---|

| Promethazine | Pluronic Lecithin Organogel (PLO), Topical | Human Volunteers | Incidence of Sedation | 50% of subjects experienced sedation. | [5] |

| Promethazine | Intravenous | Human Volunteers | Incidence of Sedation | 100% of subjects experienced sedation. |[5] |

Note: This data is provided as an example of systemic effects from a topical antihistamine and is not direct data for this compound.

Experimental Protocols

To evaluate the in vivo sedative effects of a topical formulation of this compound, standardized preclinical behavioral assays in rodent models are required. The following protocols for the Open-Field Test and the Potentiation of Barbiturate-Induced Sleep Test are standard methods for assessing CNS depressant activity.

Open-Field Test (OFT)

This assay assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.[6]

Experimental Protocol:

-

Animals: Male Swiss Webster mice (20-25 g) are commonly used.

-

Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an automated video-tracking system or infrared beams to monitor movement.

-

Procedure:

-

Habituation: Acclimate animals to the testing room for at least one hour before the experiment.

-

Dosing: Prepare the topical this compound formulation at various concentrations and a vehicle-only control. Shave a small, defined area on the dorsal region of the mice 24 hours prior to the test.

-

Apply a precise volume of the vehicle or this compound formulation to the shaved skin area.[7] A positive control group administered a known sedative (e.g., diazepam, 2 mg/kg, intraperitoneally) should also be included.

-

Testing: After a predetermined absorption period (e.g., 60 minutes), place the mouse individually into the center of the open-field arena.

-

Record the activity for a 10-20 minute session. Key parameters to measure include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

-

-

Data Analysis: Compare the mean values of the measured parameters between the vehicle control, positive control, and this compound-treated groups using ANOVA followed by an appropriate post-hoc test. A statistically significant decrease in total distance traveled and rearing frequency would suggest a sedative effect.

Table 2: Hypothetical Data Representation for the Open-Field Test

| Treatment Group | Dose | Total Distance Traveled (cm) | Rearing Frequency |

|---|---|---|---|

| Vehicle Control | N/A | 3000 ± 250 | 45 ± 5 |

| Diazepam (Positive Control) | 2 mg/kg, i.p. | 1700 ± 180** | 20 ± 4** |

| Topical this compound | Low Dose | 2850 ± 230 | 42 ± 6 |

| Topical this compound | Medium Dose | 2300 ± 200* | 31 ± 5* |

| Topical this compound | High Dose | 1800 ± 190** | 22 ± 4** |

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control group.

Potentiation of Barbiturate-Induced Sleep Test

This assay evaluates the ability of a test compound to enhance the hypnotic effect of a known sedative, such as pentobarbital. An increase in the duration of sleep indicates a sedative or CNS depressant effect.[6]

Experimental Protocol:

-

Animals: Male ICR mice (25-30 g).

-

Procedure:

-

Dosing: Divide animals into groups and administer the topical vehicle, different doses of topical this compound, or an intraperitoneal positive control (e.g., diazepam, 1 mg/kg) as described in the OFT protocol.

-

Pre-treatment Period: Allow for a consistent absorption period following topical application (e.g., 60 minutes).

-

Barbiturate Administration: Administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to all animals.

-

Assessment of Sleep: Immediately after pentobarbital administration, observe the animals for the loss of the righting reflex. The righting reflex is considered lost when an animal placed on its back is unable to right itself within 30 seconds.

-

Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the total duration of sleep (time from loss to spontaneous recovery of the righting reflex).

-

-

Data Analysis: Compare the mean sleep latency and duration for the this compound-treated groups against the vehicle control group. A significant decrease in latency and/or increase in duration of sleep indicates a sedative or hypnotic-potentiating effect.

Table 3: Hypothetical Data Representation for Potentiation of Barbiturate-Induced Sleep Test

| Treatment Group | Dose | Sleep Latency (min) | Sleep Duration (min) |

|---|---|---|---|

| Vehicle Control | N/A | 10.5 ± 1.2 | 25.4 ± 3.1 |

| Diazepam (Positive Control) | 1 mg/kg, i.p. | 5.1 ± 0.8** | 55.2 ± 5.8** |

| Topical this compound | Low Dose | 9.8 ± 1.1 | 28.9 ± 3.5 |

| Topical this compound | Medium Dose | 7.2 ± 0.9* | 40.1 ± 4.2* |

| Topical this compound | High Dose | 5.5 ± 0.7** | 51.6 ± 5.5** |

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control group.

Conclusion

While this compound is primarily used topically for localized allergic reactions, its classification as a first-generation antihistamine implies a potential for systemic absorption and subsequent sedative effects. The core mechanism for this sedation involves the antagonism of H1 receptors in the CNS, preventing histamine-mediated neuronal arousal. Although direct in vivo quantitative data for topical this compound is lacking, analogous studies with other topical first-generation antihistamines confirm that sedation is a plausible systemic side effect. The experimental protocols detailed in this guide, including the Open-Field Test and the Potentiation of Barbiturate-Induced Sleep Test, provide a robust framework for the necessary preclinical evaluation to quantify the sedative liability of topical this compound formulations. Such studies are critical for a comprehensive safety assessment and for informing clinical use and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Bamipine Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bamipine, a piperidine (B6355638) derivative, functions as a competitive antagonist at histamine (B1213489) H1 receptors. This antagonism blocks the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching and swelling. As a first-generation antihistamine, this compound is also known to possess anticholinergic effects, suggesting interaction with muscarinic acetylcholine (B1216132) receptors.[1] Understanding the receptor binding affinity of this compound is crucial for elucidating its pharmacological profile, including its efficacy and potential side effects.

Primary Target: Histamine H1 Receptor

Mechanism of Action

This compound competitively binds to the histamine H1 receptor, preventing histamine from activating it. This blockade inhibits the downstream signaling cascade typically initiated by histamine binding.

Signaling Pathway

The antagonism of the H1 histamine receptor by first-generation antihistamines like this compound interferes with the Gq/11 protein-coupled signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation ultimately leads to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is responsible for the expression of pro-inflammatory cytokines and adhesion molecules.

This compound's antagonism of the H1 receptor blocks the inflammatory cascade.

Secondary Target: Muscarinic Acetylcholine Receptors

This compound's classification as a first-generation antihistamine implies an affinity for muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[1] The specific subtypes of muscarinic receptors (M1-M5) that this compound may bind to and its affinity for each are not well-documented in publicly available literature.

Quantitative Receptor Binding Affinity Data

| Compound | Generation | Receptor | Ki (nM) |

| Diphenhydramine | First | Histamine H1 | 16 |

| Muscarinic M1 | 130 | ||

| Muscarinic M2 | 220 | ||

| Muscarinic M3 | 190 | ||

| Chlorpheniramine | First | Histamine H1 | 3.2 |

| Muscarinic | 1,600 | ||

| Cetirizine | Second | Histamine H1 | ~6 |

| Levocetirizine | Second | Histamine H1 | 3 |

| Fexofenadine | Second | Histamine H1 | 10 |

Note: The data presented in this table is compiled from various sources for comparative purposes. The absence of data for this compound highlights a gap in the publicly available pharmacological information for this compound.

Experimental Protocols for Receptor Binding Assays

The following sections describe generalized protocols for in vitro radioligand binding assays that can be adapted to study the binding affinity of compounds like this compound to histamine H1 and muscarinic receptors.

Histamine H1 Receptor Competitive Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to compete with a known radiolabeled H1 receptor antagonist for binding to the receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (a commonly used H1 antagonist radioligand).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for a histamine H1 receptor competitive binding assay.

Muscarinic Receptor Competitive Binding Assay

A similar protocol can be employed to investigate this compound's affinity for muscarinic receptors.

Key Differences from H1 Assay:

-

Membrane Preparation: Use membranes from cells or tissues expressing muscarinic receptors (e.g., CHO cells transfected with specific muscarinic receptor subtypes).

-

Radioligand: A suitable muscarinic antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS) would be used.

The remaining steps of incubation, separation, washing, quantification, and data analysis would follow the same principles as the H1 receptor binding assay.

Conclusion

This compound is a first-generation H1 antihistamine with presumed anticholinergic activity. While its primary mechanism of action through H1 receptor antagonism and the subsequent signaling pathway are well-understood in the context of its drug class, specific quantitative data on its binding affinity for the H1 receptor and for various muscarinic receptor subtypes are conspicuously absent from the readily accessible scientific literature. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own binding affinity studies on this compound, which are necessary to fully characterize its pharmacological profile and to provide a more complete understanding of its therapeutic effects and potential side effects. Further research to determine the Ki and IC50 values of this compound at its target receptors is strongly encouraged to fill this existing knowledge gap.

References

Unveiling the Metabolic Fate of Bamipine: A Technical Guide to Metabolite Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine characterized by its anticholinergic properties and is primarily utilized as a topical antipruritic agent.[1] As a piperidine (B6355638) derivative, its chemical structure, N-benzyl-1-methyl-N-phenylpiperidin-4-amine, suggests susceptibility to various metabolic transformations.[2] Although public literature on the specific metabolites of this compound is scarce, this guide provides a comprehensive framework for their identification and characterization based on established principles of drug metabolism and state-of-the-art analytical techniques. Understanding the metabolic pathways of this compound is crucial for a complete pharmacological and toxicological profile, particularly if new formulations or routes of administration are considered.

This technical guide will detail the predicted metabolic pathways of this compound, provide in-depth experimental protocols for in vitro metabolism studies, and outline the analytical methodologies for the identification and quantification of its metabolites.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is expected to undergo Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism:

-

N-Dealkylation: The tertiary amine in the piperidine ring and the benzyl (B1604629) group are susceptible to N-dealkylation, a common metabolic pathway for many drugs. This would result in the formation of northis compound (desmethyl-bamipine) and/or N-debenzylthis compound.

-

Aromatic Hydroxylation: The phenyl and benzyl rings are likely sites for hydroxylation, primarily at the para-position, a common reaction for aromatic moieties in drug molecules.[3][4]

-

Piperidine Ring Oxidation: The piperidine ring itself can be a site of oxidation, potentially leading to the formation of lactam metabolites.[1]

Phase II Metabolism:

-